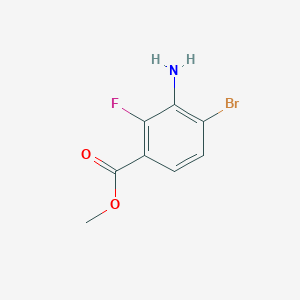

Methyl 3-amino-4-bromo-2-fluorobenzoate

Description

Contextualization within Halogenated Aminobenzoate Chemistry

Halogenated aminobenzoates are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom, an amino group, and a carboxylic acid or ester. These structures are of significant interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates. The presence of both an electron-donating amino group and electron-withdrawing halogen atoms on the aromatic ring creates a unique electronic environment that influences the reactivity of the molecule.

The specific arrangement of substituents in methyl 3-amino-4-bromo-2-fluorobenzoate places it within a subset of highly substituted aminobenzoates. The interplay between the electronic effects of the amino, bromo, and fluoro groups, along with the steric hindrance they impose, dictates the regioselectivity of subsequent reactions. For instance, the amino group can direct electrophilic aromatic substitution, while the halogen atoms provide handles for transition metal-catalyzed cross-coupling reactions.

Significance of the Methyl Ester and Polyfunctionalized Aromatic Ring in Synthetic Design

The methyl ester and the polyfunctionalized nature of the aromatic ring in this compound are key to its synthetic utility. Aromatic and heteroaromatic rings are fundamental components in pharmaceutical design, and efficient methods for their selective functionalization are highly valuable. organic-chemistry.org

The methyl ester group serves multiple purposes. It can act as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions. It can also be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides, offering a route to further molecular diversity.

The true synthetic power of this molecule lies in its polyfunctionalized aromatic ring. Each substituent can be addressed with a high degree of selectivity, allowing for a stepwise and controlled elaboration of the molecular framework. The fluorine atom can influence the lipophilicity and metabolic stability of a target molecule, a desirable feature in drug design. The bromine atom is a versatile functional group for introducing new carbon-carbon or carbon-heteroatom bonds through various coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The amino group can be diazotized and replaced with a wide range of other substituents, or it can be acylated or alkylated to build more complex structures.

The strategic placement of these groups allows for a programmed sequence of reactions. For example, the bromine atom can be selectively coupled with a boronic acid under Suzuki conditions, leaving the other functional groups intact for subsequent transformations. This orthogonality of reactivity is a cornerstone of modern synthetic design.

Overview of Research Trajectories for Aryl Halide and Amino-Substituted Esters

The research landscape for aryl halides and amino-substituted esters is vibrant and focused on the development of new synthetic methodologies and their application in the synthesis of functional molecules. A significant area of research is the development of more efficient and versatile transition metal-catalyzed cross-coupling reactions. acs.org These reactions have revolutionized the way chemists approach the synthesis of complex aromatic compounds.

Recent trends in this field include:

Photoredox Catalysis: The use of visible light to promote chemical reactions has emerged as a powerful tool in organic synthesis. Photoredox catalysis has been applied to the functionalization of aryl halides, offering mild and environmentally friendly alternatives to traditional methods. mdpi.com

C-H Activation: The direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. Research in this area is focused on developing catalysts that can selectively activate and functionalize C-H bonds in the presence of other functional groups.

Flow Chemistry: The use of continuous flow reactors for organic synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The synthesis and functionalization of aryl halides and amino-substituted esters are increasingly being adapted to flow chemistry platforms.

Asymmetric Catalysis: The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. A significant research effort is directed towards the development of new chiral catalysts for the enantioselective functionalization of aryl halides and amino-substituted esters.

The development of these new synthetic methods will undoubtedly expand the utility of versatile building blocks like this compound, enabling the synthesis of novel and increasingly complex molecules with tailored properties.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Aminobenzoates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 3-aminobenzoate | 4518-10-9 | C₈H₉NO₂ | 151.16 | 39 |

| Methyl 4-aminobenzoate (B8803810) | 619-45-4 | C₈H₉NO₂ | 151.16 | 110-113 |

| Ethyl 4-aminobenzoate (Benzocaine) | 94-09-7 | C₉H₁₁NO₂ | 165.19 | 88-90 |

| Methyl 3-amino-4-bromobenzoate | 46064-79-3 | C₈H₈BrNO₂ | 230.06 | Not available |

| Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 | C₈H₈FNO₂ | 169.15 | Not available |

Data sourced from publicly available chemical databases. cas.orgchemsynthesis.comnih.govchemicalbook.combldpharm.com

Table 2: Common Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst | Product Type |

| Suzuki Coupling | Boronic acid/ester | Palladium | Biaryl |

| Heck Coupling | Alkene | Palladium | Substituted alkene |

| Buchwald-Hartwig Amination | Amine | Palladium or Copper | Aryl amine |

| Sonogashira Coupling | Terminal alkyne | Palladium and Copper | Aryl alkyne |

| Stille Coupling | Organotin reagent | Palladium | Biaryl or vinylarene |

This table provides a generalized overview of common cross-coupling reactions.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

methyl 3-amino-4-bromo-2-fluorobenzoate |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3 |

InChI Key |

AOVHQOUMDKQGIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Amino 4 Bromo 2 Fluorobenzoate

Strategies for Regioselective Bromination and Fluorination

Achieving the desired 2,3,4-substitution pattern on the benzoic acid core is critically dependent on the regioselective introduction of bromine and fluorine atoms. The electronic properties of the substituents already present on the ring, as well as the choice of halogenating agent and reaction conditions, dictate the position of subsequent functionalization.

Directed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic rings. In this approach, a directing group guides a transition-metal catalyst to a specific C-H bond, typically in the ortho position, enabling its functionalization. While the carboxylate group itself can act as a directing group, other groups can be employed to achieve different selectivities. For instance, palladium-catalyzed methods have been developed for the highly selective ortho-halogenation of arylnitriles, using the cyano group as a director. organic-chemistry.orgnih.gov This strategy allows for the introduction of iodine, bromine, or chlorine with high precision. organic-chemistry.org

In other approaches, directing groups can facilitate meta-C–H bromination of benzoic acid derivatives, a traditionally challenging transformation due to the ortho, para-directing nature of most activating groups and the meta-directing nature of deactivating groups like the carboxylic acid itself. rsc.org These advanced methods provide synthetic chemists with the ability to install halogens at positions that are not readily accessible through classical electrophilic aromatic substitution.

The introduction of a fluorine atom can be accomplished through either electrophilic or nucleophilic pathways.

Electrophilic Fluorination involves the reaction of a nucleophilic carbon center, such as an electron-rich aromatic ring or an enolate, with an electrophilic fluorine source ("F+"). wikipedia.orgsigmaaldrich.com Modern electrophilic fluorinating agents are typically N-F compounds, which are safer and more stable than earlier reagents like elemental fluorine. wikipedia.orgalfa-chemistry.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose. alfa-chemistry.comnih.gov The mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) process, leading to the formation of a C-F bond. wikipedia.org

Nucleophilic Fluorination employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group on the aromatic ring. sigmaaldrich.comalfa-chemistry.com This method is particularly effective for aromatic rings that are activated towards nucleophilic aromatic substitution (SNAr) by the presence of electron-withdrawing groups. alfa-chemistry.com Alternatively, transition metal-free methods have been developed for the synthesis of 2-fluorobenzoic acids through the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts like Cesium Fluoride (CsF). umn.eduarkat-usa.org

| Fluorination Method | Reagent Type | Common Reagents | Substrate Type |

| Electrophilic | N-F Reagents | Selectfluor®, NFSI, NFOBS | Electron-rich aromatics, enolates |

| Nucleophilic | Fluoride Salts | KF, CsF, Olah's reagent | Electron-deficient aromatics, Aryl halides |

Amination Pathways and Esterification Methods

The introduction of the amino group and the conversion of the carboxylic acid to its methyl ester are crucial steps in the synthesis of the target molecule.

A common and efficient method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. The synthesis of the required nitro-substituted benzoic acid can be achieved via nitration of a suitable brominated or fluorinated benzoic acid intermediate. quora.comquora.com The directing effects of the existing halogen and carboxyl groups must be carefully considered to achieve the desired regiochemistry. For instance, in the synthesis of 3-amino-4-fluorobenzoic acid, a 4-fluorobenzoic acid derivative is first nitrated to introduce the nitro group at the 3-position before reduction. google.com The subsequent reduction of the nitro group is typically accomplished with high yield using various reducing agents.

| Reducing Agent | Typical Conditions |

| Tin(II) chloride (SnCl₂) | HCl, Ethanol |

| Iron (Fe) / HCl | Aqueous HCl or Acetic Acid |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous base |

This method is widely applicable and forms the basis for synthesizing compounds like 3-Amino-4-bromobenzoic acid from 4-Bromo-3-nitrobenzoic acid. chemicalbook.com

The final step in the synthesis is often the esterification of the substituted aminobenzoic acid. A standard procedure for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

An alternative, highly effective method involves the use of thionyl chloride (SOCl₂). In this procedure, the carboxylic acid (e.g., 3-amino-4-bromobenzoic acid) is dissolved in methanol (B129727) and cooled. Thionyl chloride is then added slowly. chemicalbook.com This in-situ generates the acyl chloride, which is highly reactive and readily esterified by methanol. The reaction mixture is typically heated to reflux to ensure complete conversion. chemicalbook.com Following the reaction, the solvent is removed, and the residue is neutralized to yield the desired methyl ester. chemicalbook.com

Multi-Step Synthesis from Accessible Starting Materials

The synthesis of Methyl 3-amino-4-bromo-2-fluorobenzoate is a multi-step process that requires careful strategic planning to install the four different substituents in the correct positions. A plausible synthetic route can be designed starting from a commercially available material like 2-fluorobenzoic acid. The sequence of reactions must be chosen to leverage the directing effects of the substituents at each stage.

A hypothetical, yet chemically sound, synthetic pathway is outlined below:

Nitration: Starting with 2-fluorobenzoic acid, electrophilic nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group. The fluorine atom is an ortho, para-director, while the carboxylic acid is a meta-director. This combination typically directs the incoming nitro group to the 5-position, yielding 2-fluoro-5-nitrobenzoic acid. To achieve the required 3-amino precursor, a different starting material or a more complex directing group strategy might be necessary, or one could start with a pre-functionalized precursor. A more direct route might start with 2-fluoro-3-aminobenzoic acid or its precursors. orgsyn.org

Bromination: The next step would be the regioselective bromination of the nitrated intermediate. The positions of the existing fluoro and nitro groups will direct the incoming bromine atom. Electrophilic bromination with agents like N-Bromosuccinimide (NBS) can be employed. nih.gov

Reduction: The nitro group is then reduced to an amino group. As described in section 2.2.1, this can be achieved using methods such as catalytic hydrogenation (H₂/Pd/C) or metal-acid combinations (e.g., Fe/HCl). This step yields the 3-amino-4-bromo-2-fluorobenzoic acid intermediate.

Esterification: The final step is the conversion of the carboxylic acid to the methyl ester using methods described in section 2.2.2, such as treatment with methanol and thionyl chloride or sulfuric acid, to yield the target compound, this compound.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 2-Fluoro-3-nitrobenzoic acid |

| 2 | Bromination | Br₂, FeBr₃ or NBS | 4-Bromo-2-fluoro-3-nitrobenzoic acid |

| 3 | Reduction | Fe, HCl or H₂, Pd/C | 3-Amino-4-bromo-2-fluorobenzoic acid |

| 4 | Esterification | CH₃OH, SOCl₂ | This compound |

This proposed pathway illustrates the complexity involved in synthesizing highly substituted aromatic compounds and highlights the need for precise control over each synthetic step.

Routes Involving Grignard Reagents and Boronation

The formation of carbon-carbon and carbon-heteroatom bonds through the use of Grignard reagents and boronic acids is a powerful strategy in organic synthesis. A plausible synthetic route to this compound can be envisioned by adapting methodologies used for structurally similar compounds, such as 3-amino-4-fluorobenzoic boric acid.

A relevant synthetic pathway could commence with a suitably substituted bromobenzene. For instance, a process analogous to the synthesis of 3-amino-4-fluorobenzoic boric acid involves the formation of a Grignard reagent from p-Fluoro bromo benzene (B151609). google.com This organomagnesium compound can then react with a boron ester, like trimethyl borate, to form a boronic acid intermediate. google.com Subsequent nitration and reduction steps would install the amino group. google.com

In the context of this compound, a hypothetical route could start from a dihalogenated benzene. The Grignard reagent formed from this precursor would then be subjected to boronation. Grignard reagents are known to react with carbonyl compounds to form alcohols. libretexts.org Specifically, they react with formaldehyde (B43269) to yield primary alcohols, with aldehydes to give secondary alcohols, and with ketones to produce tertiary alcohols. libretexts.org Esters react with two equivalents of a Grignard reagent to form tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com

A retrosynthetic analysis might suggest a final step involving the esterification of the corresponding carboxylic acid. The carboxylic acid itself could be synthesized via the reaction of a suitable Grignard reagent with carbon dioxide. youtube.com

Table 1: Key Transformations in Grignard and Boronation Routes

| Step | Reaction Type | Reagents | Key Intermediate |

| 1 | Grignard Formation | Mg, THF | Arylmagnesium halide |

| 2 | Boronation | Trimethyl borate | Arylboronic acid |

| 3 | Nitration | Nitrosonitric acid | Nitro-arylboronic acid |

| 4 | Reduction | Pd/C, H₂ | Amino-arylboronic acid |

| 5 | Esterification | Methanol, Acid | Target Ester |

Sequential Functionalization from Halogenated Benzenes

Building the target molecule through a step-by-step introduction of functional groups onto a halogenated benzene ring is a common and effective strategy. libretexts.org The order of these reactions is critical to ensure the correct regiochemical outcome due to the directing effects of the existing substituents.

A potential synthetic sequence could start with the bromination of a fluorinated benzoic acid derivative or a related precursor. For example, the synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) can be achieved by treating 4-fluoronitrobenzene with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid. researchgate.net

Another approach involves starting with a pre-functionalized aniline (B41778) derivative. For instance, methyl 3-amino-4-bromobenzoate is synthesized from 3-amino-4-bromobenzoic acid through esterification with methanol and thionyl chloride. chemicalbook.com The precursor, 3-amino-4-bromobenzoic acid, can be obtained from the reduction of 4-bromo-3-nitrobenzoic acid. chemicalbook.com

A general strategy for synthesizing polysubstituted benzenes involves a series of electrophilic aromatic substitution reactions. libretexts.org The existing substituents on the ring direct the position of the incoming group. For the synthesis of this compound, a plausible route could involve the following key steps:

Nitration: Introduction of a nitro group, which can later be reduced to an amino group.

Halogenation: Introduction of bromine and fluorine atoms at specific positions. The timing of these steps is crucial.

Esterification: Conversion of a carboxylic acid group to a methyl ester.

For example, a synthetic patent for 2-bromo-3-fluorobenzoic acid describes a multi-step process starting from m-fluorobenzotrifluoride that includes nitration, bromination, reduction, deamination, and hydrolysis. google.com This highlights the complexity and step-wise nature of constructing such molecules.

Table 2: Example of Sequential Functionalization Steps

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Fluoronitrobenzene | DBDMH, Acetic Acid | 3-Bromo-4-fluoronitrobenzene | Bromination |

| 3-Amino-4-bromobenzoic acid | Methanol, SOCl₂ | Methyl 3-amino-4-bromobenzoate | Esterification chemicalbook.com |

| 4-Bromo-3-nitrobenzoic acid | Reducing Agent | 3-Amino-4-bromobenzoic acid | Reduction chemicalbook.com |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of complex organic molecules is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.comresearchgate.net

Atom-Economical Transformations

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those that incorporate a large percentage of the atoms from the reactants into the final product, minimizing the generation of byproducts.

In the context of synthesizing this compound, pursuing atom-economical transformations would involve favoring addition and cycloaddition reactions over substitution and elimination reactions, which inherently generate waste products. For example, catalytic methods that enable direct C-H functionalization would be more atom-economical than traditional methods requiring pre-functionalized starting materials.

Sustainable Catalyst and Solvent Selection

The choice of catalysts and solvents has a significant impact on the environmental footprint of a synthetic process. Green chemistry encourages the use of catalysts that are highly efficient, recyclable, and non-toxic. rsc.org Similarly, the use of environmentally benign solvents, such as water or bio-based solvents, is preferred over volatile and hazardous organic solvents. mdpi.com

Recent advances in the synthesis of related heterocyclic compounds, such as benzothiazoles, highlight the potential for greener approaches. mdpi.com For example, methods have been developed that avoid the use of harsh thermal conditions, corrosive reagents, and toxic metal catalysts. mdpi.com One-pot syntheses are also a feature of green chemistry as they can reduce reaction time and the need for purification of intermediates. rsc.org

For the synthesis of this compound, a greener approach might involve:

Utilizing a heterogeneous catalyst that can be easily separated from the reaction mixture and reused.

Employing a solvent with a low environmental impact, or even performing the reaction under solvent-free conditions.

Designing a one-pot synthesis to minimize waste and energy consumption.

Table 3: Green Chemistry Considerations in Synthesis

| Principle | Application in Synthesis | Example |

| Atom Economy | Maximize incorporation of reactant atoms into the final product. | Favoring addition reactions over eliminations. |

| Sustainable Catalysts | Use of recyclable and non-toxic catalysts. | Heterogeneous catalysts, biocatalysts. mdpi.com |

| Benign Solvents | Replace hazardous solvents with safer alternatives. | Water, supercritical CO₂, ionic liquids. rsc.org |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Microwave-assisted synthesis, photochemistry. |

Chemical Reactivity and Derivatization of Methyl 3 Amino 4 Bromo 2 Fluorobenzoate

Transformations Involving the Amino Group

The amino (-NH₂) group is a potent nucleophile and a directing group, which makes it a primary site for a variety of chemical transformations.

The nucleophilic nature of the amino group allows it to readily react with a range of electrophiles.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amide. This reaction is often used to protect the amino group or to introduce new functional moieties.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. This transformation is also a common protecting group strategy and can alter the electronic properties of the molecule.

Alkylation: While direct alkylation with alkyl halides can be challenging due to potential over-alkylation, it can be achieved under controlled conditions. Reductive amination provides a more selective method for introducing alkyl groups.

| Reaction Type | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Base (e.g., Pyridine), Aprotic Solvent |

| Sulfonylation | Toluenesulfonyl Chloride (TsCl) | Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Acidic or Neutral pH, Protic Solvent |

The primary aromatic amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of functional groups. The reaction is typically performed by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., H₂SO₄, HCl), at low temperatures (0–5 °C). google.com

The resulting diazonium salt (Ar-N₂⁺) can undergo various substitution reactions:

Sandmeyer Reaction: Copper(I) salts (CuCl, CuBr, CuCN) can be used to replace the diazonium group with -Cl, -Br, or -CN, respectively.

Schiemann Reaction: Heating the diazonium tetrafluoroborate (B81430) salt can replace the diazonium group with fluorine (-F).

Gattermann Reaction: Copper powder can also catalyze the displacement with halogens.

Other Substitutions: The diazonium group can be replaced by an iodine atom using potassium iodide, a hydroxyl group (-OH) by heating in water, or a hydrogen atom (deamination) using hypophosphorous acid (H₃PO₂). google.com A patent for the synthesis of a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, starts with the diazotization of methyl 2-amino-4-bromo-5-fluorobenzoate, followed by reaction with an iodide salt to yield methyl 4-bromo-5-fluoro-2-iodobenzoate. google.com

| Reaction Name | Reagent | Substituent Introduced |

|---|---|---|

| Sandmeyer | CuBr / HBr | -Br |

| Sandmeyer | CuCN / KCN | -CN |

| - | KI | -I |

| Schiemann | HBF₄, then heat | -F |

| Hydrolysis | H₂O, heat | -OH |

| Deamination | H₃PO₂ | -H |

The amino group, positioned ortho to the methyl ester, is a key structural motif for the synthesis of various heterocyclic systems through condensation reactions. For example, it can react with diketones, β-ketoesters, or other bifunctional compounds to form fused heterocycles like quinolines, benzodiazepines, or other pharmacologically relevant scaffolds.

Reactivity at the Bromo Position

The bromine atom serves as an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions, and can also participate in metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. nih.gov The catalytic cycle for these reactions generally involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the stability and low toxicity of the boron reagents. nih.gov This method is effective even for substrates with unprotected ortho-anilines. nih.gov

Stille Reaction: Involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.org While effective, the toxicity of the tin reagents is a significant drawback. wikipedia.org

Sonogashira Reaction: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This allows for the synthesis of diaryl or alkyl aryl amines.

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C | Aryl-R |

| Stille | R-Sn(R')₃ | C-C | Aryl-R |

| Sonogashira | R-C≡CH | C-C | Aryl-C≡C-R |

| Heck | Alkene (H₂C=CHR) | C-C | Aryl-CH=CHR |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Aryl-NR₂ |

Aryl bromides can undergo lithium-halogen exchange when treated with strong organolithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org This reaction is typically very fast and must be performed at low temperatures (e.g., -78 °C or lower) to prevent side reactions, such as attack on the ester group or deprotonation of the amine. tcnj.edu The exchange replaces the bromine atom with lithium, generating a highly nucleophilic aryllithium species. wikipedia.orgharvard.edu

This reactive intermediate can then be "trapped" by adding an electrophile, allowing for the introduction of a variety of substituents. This two-step sequence provides a powerful method for further functionalization of the aromatic ring. harvard.edunih.gov

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehyde/Ketone | RCHO / RCOR' | Alcohol (-CH(OH)R / -C(OH)RR') |

| Alkyl Halide | R-X | Alkyl Group (-R) |

| Disulfide | RSSR | Thiol (-SR) |

| Formamide | DMF | Aldehyde (-CHO) |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In the case of Methyl 3-amino-4-bromo-2-fluorobenzoate, the benzene (B151609) ring is substituted with both electron-donating (amino) and electron-withdrawing/halogen groups. The outcome of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

The presence of the methyl ester group, which is electron-withdrawing, in conjugation with the halogen substituents, can facilitate SNAr reactions. However, the amino group, being a strong electron-donating group, generally deactivates the ring towards nucleophilic attack. The relative positioning of these groups is crucial. Typically, for an SNAr reaction to proceed efficiently, a strong electron-withdrawing group should be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.

In this molecule, the bromo and fluoro groups are potential leaving groups. The fluoro group is ortho to the electron-withdrawing methyl ester group, which could potentially activate it for substitution. Conversely, the amino group is meta to the fluoro group and ortho to the bromo group, which complicates the prediction of reactivity. The electron-donating nature of the amino group may counteract the activating effect of the ester group.

Table 1: Predicted Reactivity of Leaving Groups in SNAr Reactions

| Leaving Group | Position Relative to -COOCH3 | Position Relative to -NH2 | Expected Reactivity |

| Fluoro (-F) | ortho | meta | Potentially reactive due to ortho ester, but may be deactivated by meta amino group. |

| Bromo (-Br) | meta | ortho | Likely less reactive than fluoro due to meta position to the ester and deactivation by the ortho amino group. |

Detailed research findings on SNAr reactions of this specific compound are not widely available, suggesting that its reactivity in this context may be complex or that it is more commonly used as a building block for other transformations.

Reactivity of the Fluoro Substituent

The fluorine atom at the C2 position exhibits unique reactivity due to its high electronegativity and its position relative to the other functional groups.

The fluoro group, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect. This can influence the regioselectivity of further electrophilic aromatic substitution reactions, although the amino group is the dominant activating and directing group. In the context of functionalization, the ortho-fluoro group can act as a directing group in reactions such as ortho-lithiation, guiding metallating agents to the adjacent C3 position, which is already occupied by the amino group, or potentially to the C1 position of the ester.

Ester Group Conversions

The methyl ester group is a versatile handle for further derivatization of the molecule.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-bromo-2-fluorobenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is typically achieved by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible, and the use of a large excess of water drives the equilibrium towards the carboxylic acid.

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

Given the presence of the amino group, careful control of pH during workup is necessary to ensure the isolation of the neutral carboxylic acid.

Table 2: General Conditions for Hydrolysis of this compound

| Condition | Reagents | Typical Temperature | Product |

| Acidic Hydrolysis | H2SO4 (aq) or HCl (aq) | Reflux | 3-amino-4-bromo-2-fluorobenzoic acid |

| Basic Hydrolysis | NaOH (aq) or KOH (aq) | Reflux | Sodium 3-amino-4-bromo-2-fluorobenzoate |

| (Saponification) | (followed by acidic workup to the acid) |

Transesterification allows for the conversion of the methyl ester to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst.

Acid-catalyzed transesterification: This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the new alcohol. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or Lewis acids.

Base-catalyzed transesterification: This reaction is also possible using alkoxide bases. The choice of alkoxide should match the alcohol being used to avoid a mixture of ester products.

The steric hindrance around the ester group in this compound is moderate, suggesting that transesterification with various primary and secondary alcohols should be feasible under standard conditions.

Table 3: Illustrative Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Expected Product |

| Ethanol | H2SO4 | Ethyl 3-amino-4-bromo-2-fluorobenzoate |

| Isopropanol | NaO-iPr | Isopropyl 3-amino-4-bromo-2-fluorobenzoate |

| Benzyl (B1604629) alcohol | p-TsOH | Benzyl 3-amino-4-bromo-2-fluorobenzoate |

Reduction to Alcohol Functionality

The transformation of the methyl ester group in this compound to a primary alcohol functionality, yielding (3-amino-4-bromo-2-fluorophenyl)methanol, is a key derivatization reaction. This reduction requires potent reducing agents due to the relative stability of the ester functional group.

Detailed research findings indicate that strong hydride reagents are necessary for the efficient conversion of aromatic esters to their corresponding benzyl alcohols. Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), are generally ineffective for the reduction of esters. The reagent of choice for this transformation is typically Lithium Aluminium Hydride (LiAlH₄), a powerful and versatile reducing agent capable of reducing a wide variety of carbonyl compounds, including esters.

The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, ultimately leading to the formation of the primary alcohol upon aqueous workup. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent the reaction of LiAlH₄ with moisture.

A representative procedure for the reduction of this compound to (3-amino-4-bromo-2-fluorophenyl)methanol would involve the slow addition of the ester to a cooled suspension of LiAlH₄ in THF. After the initial reaction, the mixture is typically stirred at room temperature or gently heated to ensure the completion of the reduction. A careful quenching procedure is then followed to neutralize the excess hydride reagent and hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol product.

The following table summarizes the typical reagents and conditions for this reduction:

| Reagent | Solvent | Temperature | Workup | Product |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temperature | Aqueous quench | (3-amino-4-bromo-2-fluorophenyl)methanol |

This reduction is a fundamental transformation that provides access to a key synthetic intermediate, (3-amino-4-bromo-2-fluorophenyl)methanol, which can be utilized in a variety of further chemical modifications.

Role of Methyl 3 Amino 4 Bromo 2 Fluorobenzoate As a Key Synthetic Building Block

Assembly of Nitrogen-Containing Heterocyclic Scaffolds

The ortho-phenylenediamine-like arrangement of the amino group relative to the rest of the aromatic ring makes this compound a prime candidate for the synthesis of fused nitrogen-containing heterocycles.

Benzimidazole (B57391) Derivatives: The 1,2-diamine functionality implicit in the 3-aminoaryl structure is highly conducive to the formation of benzimidazoles. Standard synthetic protocols, such as the Phillips-Ladenburg reaction, involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives. semanticscholar.org It is anticipated that Methyl 3-amino-4-bromo-2-fluorobenzoate would react readily with various aldehydes or carboxylic acids under acidic or oxidative conditions to yield highly functionalized benzimidazole scaffolds. nih.govnih.govmdpi.comresearchgate.net The resulting products would retain the bromo and fluoro substituents, which are valuable for further modification or for tuning the electronic properties of the final molecule.

Quinoline (B57606) Derivatives: The synthesis of quinolines can be achieved through various methods, including the Friedländer and Combes syntheses, which typically involve the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. researchgate.net While the ester group in this compound is not directly reactive in these classic cyclizations, it can be readily converted into a suitable precursor. For instance, reduction to the corresponding alcohol followed by oxidation would yield the aldehyde necessary for a Friedländer annulation. Alternatively, the inherent reactivity of the aniline (B41778) moiety can be exploited in modern, metal-catalyzed approaches to quinoline synthesis. nih.gov

Indole (B1671886) Derivatives: The presence of both an amino group and an ortho-halogen atom makes this compound an excellent substrate for modern indole synthesis methodologies. The Larock indole synthesis, for example, is a powerful palladium-catalyzed reaction that constructs indoles from o-haloanilines and alkynes. chempedia.infoacs.orgwikipedia.org This approach would allow for the direct formation of 2,3-disubstituted indoles, where the bromine atom of the starting material is strategically replaced by a new carbon-carbon bond that forms part of the indole ring. nih.gov This convergent approach offers a high degree of flexibility in introducing diverse substituents at the 2- and 3-positions of the indole core.

| Heterocycle | Potential Synthetic Route | Key Reaction |

| Benzimidazole | Reaction with aldehydes or carboxylic acids | Phillips-Ladenburg condensation |

| Quinoline | Conversion to aldehyde, then reaction with a methylene ketone | Friedländer Annulation |

| Indole | Palladium-catalyzed reaction with a disubstituted alkyne | Larock Heteroannulation |

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of polycyclic aromatic system synthesis. The electronic nature and substitution pattern of this compound make it a suitable partner in various annulation strategies. The amino group can act as a directing group or a nucleophile in cyclization cascades. For instance, transition-metal-catalyzed annulation reactions involving C-H activation could be employed to construct larger polycyclic frameworks. researchgate.netrsc.org Reactions with bifunctional reagents can lead to the formation of additional fused rings, expanding the aromatic system significantly. The strategic placement of the substituents allows for regioselective control in these ring-forming processes, enabling the synthesis of complex, multi-ring systems that are otherwise difficult to access. nih.govresearchgate.net

Construction of Complex Biaryl and Polyaromatic Architectures

The aryl bromide functionality is a key handle for building larger molecular structures through carbon-carbon bond-forming reactions.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The bromine atom in this compound serves as an ideal electrophilic partner in a wide array of these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with organoboron reagents (boronic acids or esters) is a highly reliable method for forming C-C bonds. libretexts.orgwikipedia.org Coupling of this building block with various aryl, heteroaryl, or vinyl boronic acids would produce a diverse range of biaryl and styrenyl compounds. nih.govrsc.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines. wikipedia.orglibretexts.org This provides a direct route to more complex aniline derivatives, which are themselves valuable intermediates. chemshuttle.comresearchgate.net

Other Cross-Coupling Reactions: The bromo-substituent also enables participation in other key reactions such as Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes), each providing a unique pathway to elaborate the core structure.

| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage | Product Class |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryls, Styrenes |

| Buchwald-Hartwig | R₂-NH | C-N | Diaryl/Alkyl-aryl Amines |

| Sonogashira | R-C≡CH | C-C (sp) | Aryl Alkynes |

| Heck | Alkene | C-C (sp²) | Substituted Alkenes |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nbinno.comnih.govnbinno.com this compound is a classic example of a fluorinated building block that provides access to desirable molecular scaffolds. researchgate.netnih.gov The synthetic versatility described above allows chemists to use this single precursor to generate a multitude of core structures. For instance, a Suzuki coupling could be used to install a new aromatic ring, followed by a benzimidazole-forming cyclization to create a complex, rigid, three-dimensional scaffold. The fluorine atom can block metabolic oxidation sites and modulate the pKa of the nearby amino group, while the ester provides a handle for creating amides or other derivatives to improve pharmacokinetic properties. nih.gov

Modular Synthesis of Diversified Compound Libraries

Modular synthesis is a powerful strategy in drug discovery that allows for the rapid generation of numerous analogs by combining different building blocks in a systematic way. chemrxiv.orgcaltech.eduucl.ac.uk this compound is exceptionally well-suited for this approach due to its distinct, orthogonally reactive functional groups.

One can envision a modular library synthesis where:

Module A (Diversity at C4): The bromine atom is diversified first via a suite of cross-coupling reactions (e.g., a panel of 50 different boronic acids in a Suzuki coupling).

Module B (Diversity at N3/C2): The resulting library of biaryls is then subjected to cyclization conditions, reacting the amino group with a panel of aldehydes or carboxylic acids to form a library of benzimidazoles.

Module C (Diversity at C1): The methyl ester is then hydrolyzed and coupled with a diverse panel of amines to generate a final library of amides.

This three-dimensional modular approach allows for the exponential growth of a compound library from a single, highly functionalized starting material, accelerating the discovery of molecules with desired properties. acs.org

Strategies for Combinatorial Chemistry

This compound serves as a highly valuable scaffold in combinatorial chemistry due to the differential reactivity of its functional groups. This allows for the systematic and rapid generation of large libraries of related compounds. The strategic positioning of the amino, bromo, fluoro, and ester groups on the benzene (B151609) ring enables chemists to introduce molecular diversity at multiple points in a controlled, stepwise manner.

The primary strategy involves leveraging the distinct chemical nature of the amine and the bromine atom. The amino group can readily undergo a variety of reactions, such as acylation, sulfonylation, and reductive amination, to introduce a wide array of substituents. Following this initial diversification, the bromo group can be subjected to transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig reactions. This dual-functionalization approach allows for the creation of a matrix of compounds from a single core structure.

For instance, a library of compounds can be synthesized by first reacting the amino group of this compound with a set of different acyl chlorides. Each of these resulting amides can then be further reacted with a series of boronic acids via a Suzuki coupling reaction at the bromine position. This combinatorial approach exponentially increases the number of unique molecules that can be produced from a manageable number of starting materials. The fluoro and ester groups often remain as stable functionalities that influence the physicochemical properties of the final compounds.

Accessing Polyfunctionalized Target Molecules

The unique arrangement of functional groups on this compound makes it an ideal starting material for the synthesis of complex, polyfunctionalized molecules, particularly heterocyclic systems. The ability to selectively manipulate each functional group allows for the construction of intricate molecular architectures that would be difficult to access through other synthetic routes.

The amino group often serves as a nucleophile or as a directing group in cyclization reactions. For example, it can be acylated and then cyclized to form quinazolinones or other fused heterocyclic systems. The bromine atom is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through cross-coupling chemistry, enabling the attachment of various aryl, alkyl, or vinyl groups. The fluorine atom, being relatively inert to many common transformations, imparts specific electronic properties and can enhance the metabolic stability and binding affinity of the final target molecule.

Research has demonstrated the utility of this building block in the synthesis of novel kinase inhibitors and other biologically active compounds. In these syntheses, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further increasing the molecular complexity. The strategic, sequential reaction of the different functional sites allows for a convergent and efficient approach to building highly substituted aromatic and heterocyclic compounds.

The following table summarizes the reactivity and potential transformations for each functional group of this compound, highlighting its role in creating polyfunctionalized molecules.

| Functional Group | Position | Common Reactions | Potential Introduced Functionality |

| Amino (-NH₂) | 3 | Acylation, Sulfonylation, Reductive Amination, Diazotization | Amides, Sulfonamides, Secondary/Tertiary Amines, Azides |

| Bromo (-Br) | 4 | Suzuki Coupling, Heck Reaction, Buchwald-Hartwig Amination, Sonogashira Coupling | Aryl groups, Alkenyl groups, Amino groups, Alkynyl groups |

| Fluoro (-F) | 2 | Generally unreactive, influences electronic properties | Stable fluorine substitution for metabolic stability |

| Methyl Ester (-COOCH₃) | 1 | Hydrolysis, Amidation | Carboxylic Acids, Amides |

This controlled, stepwise functionalization is a cornerstone of modern synthetic strategy, allowing chemists to precisely construct complex molecules with desired properties, starting from the versatile this compound core.

Spectroscopic and Analytical Methodologies for Characterization of Methyl 3 Amino 4 Bromo 2 Fluorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For a substituted aromatic compound like Methyl 3-amino-4-bromo-2-fluorobenzoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the aliphatic protons of the methyl ester group.

The aromatic region of the spectrum would be characterized by two signals corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) is an electron-donating group, causing an upfield shift (to a lower ppm value) of the protons ortho and para to it. Conversely, the bromo (-Br), fluoro (-F), and methoxycarbonyl (-COOCH₃) groups are electron-withdrawing, leading to a downfield shift (to a higher ppm value) for nearby protons.

The splitting pattern, or multiplicity, of these signals is governed by spin-spin coupling with neighboring nuclei. The two aromatic protons, being adjacent to each other, will exhibit coupling. Furthermore, the fluorine atom will couple with the adjacent proton, leading to additional splitting. The methyl group of the ester will appear as a singlet in the aliphatic region of the spectrum, as it has no adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-H) = 8.0 - 9.0, J(H-F) = 4.0 - 5.0 |

| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | J(H-H) = 8.0 - 9.0, J(H-F) = 1.0 - 2.0 |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | - |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show eight distinct signals, corresponding to the six carbons of the aromatic ring, the carbonyl carbon of the ester, and the methyl carbon.

The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bonded to the fluorine will show a large coupling constant (¹JC-F). The other aromatic carbons will also exhibit smaller C-F couplings. The electron-donating amino group will cause an upfield shift for the ortho and para carbons, while the electron-withdrawing groups will cause a downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-COOCH₃) | 120 - 125 |

| C-2 (C-F) | 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |

| C-3 (C-NH₂) | 140 - 145 |

| C-4 (C-Br) | 110 - 115 |

| C-5 | 115 - 120 |

| C-6 | 125 - 130 |

| C=O | 165 - 170 |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a large chemical shift range, making it an excellent probe for molecular structure. wikipedia.orgbiophysics.org

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is dependent on the electronic environment created by the other substituents on the aromatic ring. The signal will be split into a doublet of doublets due to coupling with the adjacent aromatic protons (H-1 and H-3).

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two adjacent aromatic protons (H-5 and H-6), confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. wikipedia.org An HSQC spectrum would show cross-peaks between H-5 and C-5, H-6 and C-6, and the methyl protons and the methyl carbon, confirming their direct bonding.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For instance, HMBC correlations would be expected between the methyl protons and the carbonyl carbon, and between the aromatic protons and the neighboring carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space. While less critical for a small, rigid molecule like this, it can be valuable for determining the stereochemistry of more complex derivatives.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₇BrFNO₂), the exact mass can be calculated.

The presence of bromine is readily identified in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity. youtube.com

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+•), which is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments provides a molecular fingerprint that helps confirm the compound's structure.

The presence of bromine is readily identifiable due to its two abundant isotopes, 79Br and 81Br, which occur in an approximate 1:1 ratio. ulethbridge.camiamioh.edu This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, which will appear as a pair of peaks (M+• and M+2) of nearly equal intensity, separated by two mass units. ulethbridge.ca

Key fragmentation pathways for this compound would include:

Alpha-cleavage adjacent to the carbonyl group: This can lead to the loss of the methoxy (B1213986) group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃). libretexts.org

Cleavage of halogen-carbon bonds: The C-Br bond is weaker than the C-F bond and is more likely to break, leading to a fragment corresponding to the loss of a bromine radical.

Loss of small neutral molecules: Fragmentation can also proceed through the elimination of stable neutral molecules.

By analyzing the mass-to-charge (m/z) ratio of these fragments, the specific arrangement of atoms in the original molecule can be confirmed.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [M]+• | Molecular Ion | 247/249 |

| [M - CH₃]+ | Loss of a methyl radical | 232/234 |

| [M - OCH₃]+ | Loss of a methoxy radical | 216/218 |

| [M - COOCH₃]+ | Loss of methoxycarbonyl radical | 188/190 |

Note: The table shows m/z values corresponding to the 79Br/81Br isotopes where applicable.

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the various functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. libretexts.org An IR spectrum is a plot of this absorption, which reveals the presence of characteristic functional groups.

For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its key structural features: the amino group, the ester group, and the substituted aromatic ring. researchgate.netresearchgate.net

N-H Stretching: The amino (-NH₂) group will typically show two absorption bands in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. researchgate.net

C=O Stretching: The carbonyl (C=O) of the methyl ester group will produce a strong, sharp absorption band, typically in the region of 1700-1730 cm⁻¹. libretexts.org

C-O Stretching: The C-O single bond of the ester will show a strong band in the 1100-1300 cm⁻¹ region. researchgate.net

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring typically results in several peaks in the 1400-1600 cm⁻¹ region. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are usually observed as a group of weaker bands above 3000 cm⁻¹. libretexts.org

C-F and C-Br Stretching: The carbon-halogen bonds also have characteristic stretching vibrations, though they appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) where many other vibrations occur. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 500-600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ester (-COOCH₃) | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Ester (-COOCH₃) | C-O Stretch | 1100 - 1300 |

| Aryl Halide | C-F Stretch | 1000 - 1400 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of the molecule's conformation and configuration in the solid state. researchgate.net For a molecule like this compound, which does not have a chiral center, the focus is on its solid-state structure.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. researchgate.net

This analysis reveals:

Molecular Conformation: The spatial arrangement of the atoms, including the planarity of the benzene ring and the orientation of the amino and methyl ester substituents.

Intermolecular Interactions: How the molecules pack together in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds (e.g., between the amino group of one molecule and the ester oxygen of another), and halogen bonding.

Bond Parameters: Precise measurements of all bond lengths and angles, which can be compared to theoretical values.

While the specific crystal structure of this compound may not be publicly available, data from closely related structures, such as 4-Amino-3-bromobenzoic acid, demonstrate that molecules of this type often form dimers in the solid state through hydrogen bonds involving the carboxyl or amino groups. researchgate.net

Table 3: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-C, C=O, C-N, C-Br, C-F). |

| Bond Angles | The angle formed between three connected atoms (e.g., O=C-O, C-C-N). |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |

| Crystal Packing | The arrangement of molecules within the crystal lattice. |

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For pharmaceutical intermediates like this compound, chromatographic methods are indispensable for quality control and isolation. mastelf.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for assessing the purity of compounds and quantifying impurities. chromatographyonline.comamericanpharmaceuticalreview.com The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. pharmtech.com

For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. americanpharmaceuticalreview.com

Stationary Phase: A nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, is used.

Mobile Phase: A polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used. tandfonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a wide range of polarities. pharmtech.com

Detection: A UV detector is commonly used, as the aromatic ring in the molecule absorbs ultraviolet light. The wavelength of detection is chosen to maximize the response for the main compound.

In an HPLC analysis, the purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. mastelf.com The method can be validated for its accuracy, precision, and linearity to ensure reliable and reproducible results. pensoft.net

Table 4: Typical RP-HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength (e.g., 254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective method for the separation and identification of volatile and thermally stable organic compounds. documentsdelivered.com While HPLC is often preferred for non-volatile or thermally labile pharmaceutical intermediates, GC-MS can be a valuable tool for analyzing compounds like this compound, which is expected to have sufficient volatility.

In GC-MS analysis:

The sample is injected into the GC, where it is vaporized.

The gaseous components are separated as they travel through a capillary column, typically coated with a nonpolar or moderately polar stationary phase. Separation is based on the compounds' boiling points and their interactions with the stationary phase. oup.com

As each separated component elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized and fragmented.

The mass spectrometer then detects the fragments, providing a mass spectrum that can be used for structural identification and confirmation.

GC-MS is particularly useful for detecting and identifying volatile impurities that may not be easily observed by HPLC. The use of a halogen-specific detector (XSD) in GC can also provide enhanced selectivity for halogenated compounds. nih.gov

Table 5: Typical GC-MS Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., start at 50°C, ramp to 280°C) |

| Ionization Mode | Electron Impact (EI) |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Amino-3-bromobenzoic acid |

| Acetonitrile |

| Formic Acid |

| Methanol |

Computational and Theoretical Studies on Methyl 3 Amino 4 Bromo 2 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For Methyl 3-amino-4-bromo-2-fluorobenzoate, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise bond lengths and angles. researchgate.net The resulting geometry is influenced by the electronic effects of the substituents—amino, bromo, fluoro, and methyl ester groups—and steric hindrance between them.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| C-NH2 Bond Length | ~1.37 Å | C-C-N Bond Angle | ~121° |

| C-Br Bond Length | ~1.90 Å | C-C-Br Bond Angle | ~119° |

| C-F Bond Length | ~1.35 Å | C-C-F Bond Angle | ~118° |

| C-C(O)O Bond Length | ~1.49 Å | C-C=O Bond Angle | ~120° |

Note: The values in Table 1 are illustrative and based on typical DFT results for similar substituted benzene (B151609) molecules.

Beyond geometry, DFT is crucial for Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For this molecule, the electron-donating amino group and the electron density on the benzene ring are expected to contribute significantly to the HOMO, while the electron-withdrawing fluoro, bromo, and carbonyl groups would influence the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Note: The values in Table 2 are representative theoretical predictions.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.orgsemanticscholar.org The MEP map illustrates the electrostatic potential on the electron density surface.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the ester group, the nitrogen atom of the amino group, and to a lesser extent, the fluorine atom.

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. These would be located around the hydrogen atoms of the amino and methyl groups.

σ-hole: A region of positive electrostatic potential on the outermost surface of the bromine atom, along the C-Br axis. researchgate.netresearchgate.net This feature is significant in halogen bonding and can direct intermolecular interactions.

These charge distribution studies help in understanding non-covalent interactions and the initial steps of chemical reactions. walisongo.ac.id

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally.

By mapping the potential energy surface, computational methods can trace the lowest energy path from reactants to products. This involves identifying all intermediates and transition states. fossee.in A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. github.iowikipedia.org

For a molecule like this compound, a relevant reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. Computational studies can distinguish between a stepwise mechanism, which proceeds through a stable intermediate (a Meisenheimer complex), and a concerted mechanism, where bond-making and bond-breaking occur simultaneously. acs.org The calculated activation energies for each potential pathway would determine the most likely mechanism.

Regioselectivity refers to the preference for one direction of bond-making or breaking over all other possible directions. In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. Computational methods can predict this regioselectivity by:

Calculating the stability of reaction intermediates: For electrophilic substitution, the relative energies of all possible carbocation intermediates (arenium ions) can be calculated. The pathway involving the most stable intermediate is favored. acs.org

Analyzing ground-state properties: The nucleophilicity of different carbon atoms on the ring can be assessed by calculating atomic charges or examining the coefficients of the HOMO. nih.gov The carbon atom with the highest negative charge or largest HOMO coefficient is often the most susceptible to electrophilic attack. researchgate.net

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted. If the reaction involves chiral centers or catalysts, DFT calculations can determine the energies of the transition states leading to different stereoisomers. rsc.org The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

Molecular Modeling and Docking Studies of Compound-Reagent/Catalyst Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial in drug design and for understanding enzyme-inhibitor interactions. nih.govresearchgate.net

If this compound were being investigated as a potential enzyme inhibitor, docking studies would be performed to predict its binding mode within the enzyme's active site. The process involves:

Generating 3D structures of the ligand and the receptor.

Using a docking algorithm to sample a large number of possible orientations of the ligand within the active site.

Evaluating each orientation using a scoring function, which estimates the binding affinity.

The results provide insights into the binding energy and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. mdpi.comnih.gov

Table 3: Hypothetical Docking Study Results for this compound with a Target Protein

| Parameter | Predicted Value | Interacting Residues |

|---|---|---|

| Binding Energy | -8.5 kcal/mol |

|

| Estimated Ki (Inhibitory Constant) | 1.5 µM | |

| Intermolecular Interactions | Hydrogen Bonds, Halogen Bond, Hydrophobic Interactions |

Note: The data in Table 3 is purely illustrative of typical outputs from a molecular docking simulation.

Investigation of Substrate-Catalyst Binding Modes (e.g., in Ni-catalyzed reactions)

While specific computational studies on the binding of this compound to nickel catalysts are not extensively documented in publicly available literature, general principles from density functional theory (DFT) studies on Ni-catalyzed cross-coupling reactions of aryl halides can provide significant insights. These reactions are crucial for the synthesis of complex organic molecules, and understanding the substrate-catalyst interaction is key to optimizing reaction conditions.

The typical catalytic cycle for a Ni-catalyzed cross-coupling reaction involving an aryl halide like this compound is believed to proceed through several key steps: oxidative addition, transmetalation (in the case of coupling with an organometallic reagent), and reductive elimination. rsc.orgrsc.org Computational studies on similar systems suggest that the initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent nickel(0) complex. rsc.org

DFT calculations on analogous systems have been used to model the transition state geometries and activation energies for these elementary steps. rsc.org For this compound, computational models could predict the preferred coordination mode of the substrate to the nickel center. The presence of the ortho-fluoro and amino groups could lead to secondary interactions with the metal center or its ligands, potentially influencing the regioselectivity and efficiency of the reaction.

Table 1: Key Steps in Ni-catalyzed Cross-Coupling and Influencing Factors for this compound

| Catalytic Step | Description | Key Influencing Factors for the Substrate |

| Oxidative Addition | The aryl halide (C-Br bond) adds to the Ni(0) center, forming a Ni(II) intermediate. | Electron-withdrawing nature of F and Br substituents; steric hindrance from ortho-substituents. |

| Transmetalation | A second coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the Ni(II) center. | The nature of the coupling partner and the ligands on the nickel catalyst. |

| Reductive Elimination | The two organic groups on the Ni(II) center couple and are eliminated, forming the new C-C bond and regenerating the Ni(0) catalyst. rsc.org | The electronic and steric environment around the nickel center, influenced by the substrate's substituents. |

Conformational Analysis of the Compound and its Derivatives

The three-dimensional structure and conformational flexibility of this compound and its derivatives are crucial for their reactivity and interaction with other molecules. Conformational analysis, often performed using quantum chemical calculations, can identify the most stable geometries and the energy barriers between different conformations. nih.govresearchgate.net

For this compound, the key conformational degrees of freedom include the orientation of the methyl ester group relative to the aromatic ring and the orientation of the amino group. The presence of the ortho-fluoro substituent can significantly influence the preferred conformation of the ester group due to steric and electronic interactions. nih.govresearchgate.net